

Application Note: High-Throughput Screening of Membrane Disruption Using Calcein Disodium

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Compound of Interest

Compound Name: *Calcein disodium*

CAS No.: 1945975-98-3

Cat. No.: B8235155

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Abstract & Core Principle

This guide details the methodology for using **Calcein Disodium** (salt form) to screen compounds for membrane-disrupting activity. Unlike Calcein AM (which targets intracellular esterases in live cells), **Calcein Disodium** is a membrane-impermeable, fluid-phase marker used primarily in liposomal leakage assays.

The Mechanism: Homomolecular Self-Quenching

The assay relies on the concentration-dependent fluorescence properties of calcein.

- **Encapsulated State (Quenched):** When entrapped inside lipid vesicles at high concentrations (>60 mM), calcein molecules form non-fluorescent dimers. Fluorescence is suppressed by >95%.
- **Released State (De-quenched):** Upon membrane disruption by a test compound (e.g., antimicrobial peptide, polymer), calcein leaks into the external buffer. The massive dilution dissociates the dimers, resulting in a bright, quantifiable fluorescence signal.

Why Calcein over Carboxyfluorescein? Calcein is the superior choice for HTS because its fluorescence is pH-independent between pH 6.0 and 12.0. Carboxyfluorescein fluorescence drops significantly at acidic pH, which can lead to false negatives if test compounds (like cationic peptides) locally acidify the solution.

Experimental Workflow

The following diagram illustrates the critical path from liposome generation to HTS readout.



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Figure 1: Critical path for Calcein Leakage Assay.[1] The red node (Purification) is the most common point of failure; incomplete removal of free dye destroys assay sensitivity.

Detailed Protocol: Liposome Preparation

Objective: Create Large Unilamellar Vesicles (LUVs) containing self-quenching concentrations of calcein.

Reagents

- Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or specific lipid mix relevant to target (e.g., bacterial mimic: 7:3 POPC:POPG).
- Dye: **Calcein Disodium** Salt (High Purity). Do not use Calcein AM.
- Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.
- Detergent: Triton X-100 (10% solution).

Step-by-Step Methodology

Phase 1: Dye Solution Preparation (Critical)

- Prepare a 70–100 mM Calcein solution in HEPES buffer.

- Note: Calcein is acidic. You must titrate with NaOH to reach pH 7.4 to dissolve it completely.
- Osmolarity Check: Measure the osmolarity of this dye solution.[1] It will likely be high (e.g., 400–500 mOsm).
- Osmotic Balancing: Prepare an external "Elution Buffer" (HEPES/NaCl) that matches the osmolarity of your Calcein solution exactly.
 - Why? If the internal pressure > external pressure, liposomes will spontaneously leak (high background). If external > internal, they will shrink/deform.

Phase 2: Liposome Encapsulation

- Dry Down: Dissolve lipids in chloroform in a round-bottom flask. Evaporate under nitrogen and vacuum desiccation (2 hrs) to form a thin film.
- Hydration: Add the High-Concentration Calcein Solution to the lipid film. Vortex vigorously to create Multilamellar Vesicles (MLVs).
- Freeze-Thaw: Perform 5 cycles of freeze (liquid N₂) and thaw (warm water bath) to equilibrate the dye across lamellae.
- Extrusion: Pass the suspension 11–21 times through a polycarbonate filter (typically 100 nm pore size) using a mini-extruder. This creates uniform LUVs.

Phase 3: Purification (The "Signal-to-Noise" Maker)

You must separate the encapsulated calcein from the massive excess of free calcein in the buffer.

- Column: Use a Sephadex G-50 (or G-75) Size Exclusion Chromatography (SEC) column.
- Elution: Load the liposomes and elute with the iso-osmolar Elution Buffer prepared in Phase 1.
- Collection: The liposomes will elute in the void volume (cloudy fraction). Free calcein will elute later (bright orange/green band). Collect only the cloudy liposome fraction.

HTS Assay Protocol (96-Well Format)

Sensitivity: This assay detects membrane permeabilization, not just total lysis.

Plate Setup

- Plate Type: Black-walled, clear-bottom 96-well non-binding plates.
- Final Volume: 100 μ L per well (standard).

Well Type	Component A (Liposomes)	Component B (Treatment)	Purpose
Blank (Background)	10 μ L Liposomes	90 μ L Buffer	Determines baseline leakage (stability).
Max Lysis (100%)	10 μ L Liposomes	90 μ L Buffer + 0.1% Triton X-100	Defines the maximum possible signal ().
Sample	10 μ L Liposomes	90 μ L Test Compound	Measures activity of the drug.

Execution

- Dilution: Dilute the purified liposome stock into the assay buffer. The final lipid concentration in the well is typically 10–50 μ M.
 - Optimization: Run a lipid titration first. Choose the lowest lipid concentration that gives a signal >10x over background when lysed with Triton.
- Dispensing: Add test compounds to the plate first. Then, use an automated dispenser to add the liposome suspension to all wells simultaneously to synchronize .
- Incubation: Incubate at room temperature or 37°C (depending on lipid) for 30–60 minutes.

- Readout: Measure Fluorescence Intensity (FI).
 - Excitation: 490 nm (Bandwidth 10 nm)
 - Emission: 520 nm (Bandwidth 10 nm)

Data Analysis & Interpretation

Calculation of % Leakage

Convert raw fluorescence units (RFU) into percentage leakage using the following equation:

Where:

- : Fluorescence of the well with the test compound.[2]
- : Fluorescence of liposomes with buffer only (spontaneous leakage).
- : Fluorescence of liposomes lysed completely with Triton X-100.

Interpretation Logic

- Sigmoidal Dose-Response: A classic "S" curve indicates a cooperative mechanism of pore formation.
- Incomplete Leakage (<100% at high conc): Suggests the compound induces transient pores or segregates into specific lipid domains without destroying the vesicle.
- High Blank Signal: Indicates liposome instability. Check the osmolarity balance or lipid oxidation status.

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